Cas no 338781-34-3 (1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone)
![1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone structure](https://ja.kuujia.com/scimg/cas/338781-34-3x500.png)
1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone 化学的及び物理的性質
名前と識別子
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- 1-[(3,4-dichlorophenyl)methyl]-5-(4-methylpiperazine-1-carbonyl)-1,2-dihydropyridin-2-one
- CDS1_001363
- Bionet1_000387
- Oprea1_233335
- DivK1c_002403
- HMS568P09
- 1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone
- 1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone
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- インチ: 1S/C18H19Cl2N3O2/c1-21-6-8-22(9-7-21)18(25)14-3-5-17(24)23(12-14)11-13-2-4-15(19)16(20)10-13/h2-5,10,12H,6-9,11H2,1H3
- InChIKey: ADNJQMHULUVTNA-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)CN1C(C=CC(=C1)C(N1CCN(C)CC1)=O)=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 585
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 43.9
1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 6E-304S-10MG |
1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone |
338781-34-3 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 6E-304S-50MG |
1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone |
338781-34-3 | >90% | 50mg |
£77.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619247-5mg |
1-(3,4-Dichlorobenzyl)-5-(4-methylpiperazine-1-carbonyl)pyridin-2(1H)-one |
338781-34-3 | 98% | 5mg |
¥573.00 | 2024-05-18 | |
Key Organics Ltd | 6E-304S-1MG |
1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone |
338781-34-3 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 6E-304S-5MG |
1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone |
338781-34-3 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 6E-304S-100MG |
1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone |
338781-34-3 | >90% | 100mg |
£110.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619247-2mg |
1-(3,4-Dichlorobenzyl)-5-(4-methylpiperazine-1-carbonyl)pyridin-2(1H)-one |
338781-34-3 | 98% | 2mg |
¥578.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619247-1mg |
1-(3,4-Dichlorobenzyl)-5-(4-methylpiperazine-1-carbonyl)pyridin-2(1H)-one |
338781-34-3 | 98% | 1mg |
¥499.00 | 2024-05-18 |
1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinoneに関する追加情報
Professional Introduction to Compound with CAS No. 338781-34-3 and Product Name: 1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone
The compound with the CAS number 338781-34-3 and the product name 1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including 3,4-dichlorobenzyl, 4-methylpiperazino, and 2(1H)-pyridinone, makes it a versatile scaffold for designing novel therapeutic agents.
Recent research in the field of chemically modified heterocyclic compounds has highlighted the importance of 1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone as a promising candidate for further exploration. The structural features of this compound contribute to its unique pharmacological properties, making it an attractive molecule for drug discovery programs. Specifically, the 3,4-dichlorobenzyl moiety enhances its binding affinity to biological targets, while the 4-methylpiperazino group introduces a favorable pharmacokinetic profile. These attributes have positioned this compound as a key intermediate in the synthesis of potential drug candidates.
In the context of modern pharmaceutical research, the development of novel heterocyclic compounds has become increasingly important due to their wide range of biological activities. The 2(1H)-pyridinone core of this molecule is particularly noteworthy, as it is known to exhibit various pharmacological effects. Studies have demonstrated that pyridinone derivatives can modulate multiple signaling pathways, making them valuable tools for therapeutic intervention. The incorporation of the 4-methylpiperazino moiety further enhances these properties by improving solubility and metabolic stability.
The synthesis of 1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, are employed to construct the desired molecular framework. These techniques not only facilitate the formation of complex bonds but also allow for precise functionalization at specific positions within the molecule.
One of the most compelling aspects of this compound is its potential in addressing unmet medical needs. Current research indicates that it may exhibit activity against a variety of diseases, including inflammatory disorders and infectious diseases. The ability to fine-tune its pharmacological properties through structural modifications makes it a versatile platform for drug development. For instance, modifications to the 3,4-dichlorobenzyl group can alter its binding affinity to target proteins, while changes to the 4-methylpiperazino moiety can influence its metabolic fate.
The role of computational chemistry in optimizing this compound cannot be overstated. Molecular modeling techniques are employed to predict how different structural variations will affect its biological activity. By leveraging computational tools, researchers can accelerate the design process and identify promising candidates for further experimental validation. This interdisciplinary approach has been instrumental in advancing drug discovery efforts worldwide.
Preclinical studies have provided preliminary evidence supporting the therapeutic potential of 1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone. These studies have focused on evaluating its efficacy and safety profiles in various disease models. Initial results suggest that it may possess anti-inflammatory and antimicrobial properties, making it a candidate for treating conditions such as rheumatoid arthritis and bacterial infections. However, further research is needed to fully elucidate its mechanisms of action and long-term effects.
The future direction of research on this compound will likely involve exploring new synthetic routes and expanding its applications into other therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into clinical practice. As our understanding of molecular interactions continues to evolve, compounds like 1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone will play a crucial role in shaping the next generation of treatments.
In conclusion,338781-34-3 represents a significant contribution to pharmaceutical chemistry due to its unique structural features and promising biological activities. The combination of advanced synthetic methodologies and computational tools has positioned this compound as a valuable asset in drug discovery efforts. With ongoing research aimed at optimizing its pharmacological properties,1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone holds great potential for addressing critical medical challenges in the years ahead.
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